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Compound of Interest

Compound Name:
4-Methoxy-3,5-

dimethylbenzonitrile

Cat. No.: B116070 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and synthetic applications

of 4-methoxy-3,5-dimethylbenzonitrile, a versatile building block in organic chemistry. Due to

the limited availability of direct experimental data for this specific compound, the following

protocols are presented as representative procedures based on well-established

transformations of structurally similar molecules. These methodologies offer a solid foundation

for the use of 4-methoxy-3,5-dimethylbenzonitrile in the synthesis of complex organic

molecules relevant to pharmaceutical and materials science research.

Physicochemical Data of Key Compounds
A summary of the available quantitative data for the precursor of 4-methoxy-3,5-
dimethylbenzonitrile and its potential synthetic derivatives is presented below for easy

reference.
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Compound
Name

Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Key
Characteristic
s

3,5-Dimethyl-4-

hydroxybenzonitr

ile

C₉H₉NO 147.17 123-127

Precursor for the

synthesis of 4-

methoxy-3,5-

dimethylbenzonit

rile. A valuable

intermediate in

drug discovery,

particularly for

antiviral agents.

[1][2]

4-Methoxy-3,5-

dimethylbenzoic

Acid

C₁₀H₁₂O₃ 180.20 192-196

The expected

product from the

hydrolysis of 4-

methoxy-3,5-

dimethylbenzonit

rile.

Synthesis of 4-Methoxy-3,5-dimethylbenzonitrile
The most plausible synthetic route to 4-methoxy-3,5-dimethylbenzonitrile is the O-

methylation of its phenolic precursor, 3,5-dimethyl-4-hydroxybenzonitrile.

Synthesis of the Precursor: 3,5-Dimethyl-4-
hydroxybenzonitrile
A one-pot synthesis from 3,5-dimethyl-4-hydroxybenzaldehyde is a common method for

preparing the starting material.[3]

Experimental Protocol: One-Pot Synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile

Materials:

3,5-Dimethyl-4-hydroxybenzaldehyde
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Hydroxylamine hydrochloride (NH₂OH·HCl)

N,N-Dimethylformamide (DMF)

Water

Ethyl acetate

Brine

Procedure:

To a solution of 3,5-dimethyl-4-hydroxybenzaldehyde in DMF, add hydroxylamine

hydrochloride.

Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by recrystallization or column chromatography to yield 3,5-

dimethyl-4-hydroxybenzonitrile. A yield of up to 93% has been reported under optimized

conditions.[3]

O-Methylation to 4-Methoxy-3,5-dimethylbenzonitrile
The following is a representative protocol for the O-methylation of a hindered phenol, which

can be adapted for the synthesis of the target compound.

Experimental Protocol: O-Methylation of 3,5-Dimethyl-4-hydroxybenzonitrile

Materials:

3,5-Dimethyl-4-hydroxybenzonitrile
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Dimethyl sulfate or methyl iodide

Potassium carbonate (K₂CO₃) or another suitable base

Acetone or DMF

Water

Ethyl acetate

Brine

Procedure:

To a solution of 3,5-dimethyl-4-hydroxybenzonitrile in acetone or DMF, add potassium

carbonate.

Stir the suspension vigorously and add dimethyl sulfate or methyl iodide dropwise at room

temperature.

Heat the reaction mixture to reflux and monitor by TLC until the starting material is

consumed.

Cool the reaction to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the

crude product.

Purify by column chromatography to afford 4-methoxy-3,5-dimethylbenzonitrile.
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Synthesis of 4-Methoxy-3,5-dimethylbenzonitrile

3,5-Dimethyl-4-hydroxybenzaldehyde 3,5-Dimethyl-4-hydroxybenzonitrile

One-pot synthesis
(NH2OH.HCl, DMF)

4-Methoxy-3,5-dimethylbenzonitrile

O-Methylation
(e.g., (CH3)2SO4, K2CO3)

Click to download full resolution via product page

Caption: Synthetic pathway to 4-methoxy-3,5-dimethylbenzonitrile.

Applications in Organic Synthesis
4-Methoxy-3,5-dimethylbenzonitrile can serve as a versatile intermediate for various

chemical transformations.

Hydrolysis to 4-Methoxy-3,5-dimethylbenzoic Acid
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding

carboxylic acid.

Experimental Protocol: Hydrolysis of 4-Methoxy-3,5-dimethylbenzonitrile

Materials:

4-Methoxy-3,5-dimethylbenzonitrile

Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)

Water

Diethyl ether or other suitable organic solvent

Acidic Hydrolysis Procedure:

To a solution of 4-methoxy-3,5-dimethylbenzonitrile in a mixture of water and a co-

solvent (e.g., ethanol), add concentrated sulfuric acid.
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Heat the mixture to reflux and monitor the reaction by TLC.

After completion, cool the reaction mixture and pour it onto ice.

Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 4-

methoxy-3,5-dimethylbenzoic acid.

Basic Hydrolysis Procedure:

Reflux a solution of 4-methoxy-3,5-dimethylbenzonitrile in an aqueous or alcoholic

solution of sodium hydroxide.

Monitor the reaction by TLC.

After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to

precipitate the carboxylic acid.

Collect the solid by filtration, wash with water, and dry.

Reduction to Aldehyde or Amine
The nitrile functionality can be selectively reduced to either an aldehyde or a primary amine.

Experimental Protocol: Reduction to 4-Methoxy-3,5-dimethylbenzaldehyde using DIBAL-H

Materials:

4-Methoxy-3,5-dimethylbenzonitrile

Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or THF)

Anhydrous solvent (e.g., dichloromethane or toluene)

Methanol

Aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl

Ethyl acetate
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Procedure:

Dissolve 4-methoxy-3,5-dimethylbenzonitrile in an anhydrous solvent and cool the

solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

Slowly add a solution of DIBAL-H (typically 1.0-1.2 equivalents) dropwise, maintaining the

temperature at -78 °C.[4][5][6]

Stir the reaction mixture at -78 °C for the required time, monitoring by TLC.

Quench the reaction at -78 °C by the slow addition of methanol.

Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's

salt or dilute HCl to hydrolyze the intermediate imine.

Extract the product with ethyl acetate, wash the organic layer with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude aldehyde by column chromatography.

Experimental Protocol: Reduction to 4-Methoxy-3,5-dimethylbenzylamine using LiAlH₄

Materials:

4-Methoxy-3,5-dimethylbenzonitrile

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF) or diethyl ether

Water

Aqueous sodium hydroxide (NaOH) solution

Ethyl acetate

Procedure:
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To a suspension of LiAlH₄ in anhydrous THF or diethyl ether at 0 °C under an inert

atmosphere, add a solution of 4-methoxy-3,5-dimethylbenzonitrile in the same solvent

dropwise.[7][8]

Allow the reaction to warm to room temperature and stir until the starting material is

consumed (monitor by TLC).

Cool the reaction mixture back to 0 °C and carefully quench by the sequential dropwise

addition of water, followed by an aqueous NaOH solution, and then more water.

Filter the resulting precipitate and wash it thoroughly with ethyl acetate.

Separate the organic layer from the filtrate, dry it over anhydrous sodium sulfate, and

concentrate it under reduced pressure to obtain the crude amine.

Purify the product by distillation or column chromatography.

Synthetic Transformations of 4-Methoxy-3,5-dimethylbenzonitrile

4-Methoxy-3,5-dimethylbenzonitrile

4-Methoxy-3,5-dimethylbenzoic Acid

Hydrolysis
(H+ or OH-)

4-Methoxy-3,5-dimethylbenzaldehyde

Reduction
(DIBAL-H, -78 °C)

4-Methoxy-3,5-dimethylbenzylamine

Reduction
(LiAlH4)

Click to download full resolution via product page

Caption: Key reactions of 4-methoxy-3,5-dimethylbenzonitrile.

Suzuki-Miyaura Cross-Coupling
The nitrile group can act as a leaving group in nickel-catalyzed Suzuki-Miyaura cross-coupling

reactions, allowing for the formation of biaryl compounds. This application would involve the
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replacement of the cyano group with an aryl or vinyl group.

Representative Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling

Materials:

4-Methoxy-3,5-dimethylbenzonitrile

Aryl or vinyl boronic acid or ester

Nickel catalyst (e.g., NiCl₂(PCy₃)₂)

Ligand (e.g., PCy₃)

Base (e.g., K₃PO₄ or Cs₂CO₃)

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

In a glovebox or under an inert atmosphere, combine 4-methoxy-3,5-
dimethylbenzonitrile, the boronic acid or ester, the nickel catalyst, the ligand, and the

base in an oven-dried reaction vessel.

Add the anhydrous solvent and seal the vessel.

Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for the

necessary duration, monitoring by GC-MS or LC-MS.

After completion, cool the reaction to room temperature and dilute with an organic solvent.

Filter the mixture through a pad of celite and concentrate the filtrate.

Purify the crude product by column chromatography to isolate the desired biaryl

compound.
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Suzuki-Miyaura Cross-Coupling Application

4-Methoxy-3,5-dimethylbenzonitrile

Biaryl Product

Aryl/Vinyl
Boronic Acid/Ester

Ni-catalyzed
Suzuki-Miyaura

Coupling

Click to download full resolution via product page

Caption: Suzuki-Miyaura coupling of 4-methoxy-3,5-dimethylbenzonitrile.

Role in Drug Discovery
The methoxy group is a prevalent substituent in many approved drugs, influencing ligand-target

binding, physicochemical properties, and ADME parameters.[9] Benzonitrile derivatives,

particularly those with hydroxy and methoxy functionalities, are important intermediates in the

synthesis of biologically active molecules. For instance, 3,5-dimethyl-4-hydroxybenzonitrile is a

key intermediate in the synthesis of antiviral drugs, including HIV replication inhibitors. The

conversion of the hydroxyl group to a methoxy group in 4-methoxy-3,5-dimethylbenzonitrile
can modulate properties such as lipophilicity and metabolic stability, making it an attractive

scaffold for medicinal chemistry programs. The synthetic transformations outlined above

provide access to a variety of functional groups that can be further elaborated to generate

libraries of compounds for drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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